molecular formula C26H24O3 B2956736 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate CAS No. 306730-02-9

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate

Cat. No.: B2956736
CAS No.: 306730-02-9
M. Wt: 384.475
InChI Key: WNDPUZGRKXXECD-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is an organic compound with the molecular formula C26H24O3. This compound is known for its unique structural features, which include a phenyl group substituted with a propan-2-yl group and a methylbenzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl 4-methylbenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O3/c1-18(2)21-11-6-20(7-12-21)8-17-25(27)22-13-15-24(16-14-22)29-26(28)23-9-4-19(3)5-10-23/h4-18H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPUZGRKXXECD-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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